Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate (CAS 2518276-69-0), formally designated as Remifentanil EP Impurity L, is a well-characterized organic impurity of the ultra-short-acting synthetic opioid analgesic Remifentanil. It belongs to the 1,3,8-triazaspiro[4.5]decane chemotype and is differentiated from the parent drug by a spirocyclic core and a methyl propanoate side chain, making it a critical reference standard for pharmacopoeial compliance.

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
Cat. No. B13428298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCC1=NC(=O)C2(N1C3=CC=CC=C3)CCN(CC2)CCC(=O)OC
InChIInChI=1S/C19H25N3O3/c1-3-16-20-18(24)19(22(16)15-7-5-4-6-8-15)10-13-21(14-11-19)12-9-17(23)25-2/h4-8H,3,9-14H2,1-2H3
InChIKeyAAHXNFUUDPZAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate Procurement Guide: A Regulated Remifentanil-Specific Impurity Standard


Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate (CAS 2518276-69-0), formally designated as Remifentanil EP Impurity L, is a well-characterized organic impurity of the ultra-short-acting synthetic opioid analgesic Remifentanil [1]. It belongs to the 1,3,8-triazaspiro[4.5]decane chemotype and is differentiated from the parent drug by a spirocyclic core and a methyl propanoate side chain, making it a critical reference standard for pharmacopoeial compliance [2].

Why Generic Substitution Fails for Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate in Regulated Analysis


Unlike generic 1,3,8-triazaspiro[4.5]decane derivatives, Remifentanil EP Impurity L possesses pharmacopoeia-defined, quantitative chromatographic identity and acceptance criteria that are unique among its EP impurity peers (A, B, C, E, N, O) [1]. The British Pharmacopoeia mandates a unique correction factor and a specific relative retention time for this compound, meaning that substitution with another Remifentanil impurity—or a structurally related analog without verified pharmacopoeial traceability—would violate regulatory acceptance criteria and invalidate analytical method validation [1].

Quantitative Differentiation Evidence for Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate Procurement


Unique Early-Eluting Chromatographic Identity vs. EP Impurity Panel

Remifentanil EP Impurity L exhibits the earliest relative retention time (RRT) among the seven EP-specified impurities. Its RRT of approximately 0.2 is markedly lower than the next-closest impurity, Impurity O (RRT ≈ 0.40), meaning it elutes at approximately double the speed under the prescribed pharmacopoeial conditions, providing a distinct early-eluting verification marker [1].

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Mandated UV Response Correction Factor Differentiates Quantitation from Other Impurities

The BP mandates a distinct correction factor of 1.5 for the peak area of Impurity L, a requirement not applied to any other named EP impurity in the monograph (A, B, C, E, or N). This means its UV absorptivity at the detection wavelength differs substantially from that of the parent compound and other impurities, and failure to apply this factor leads to systematic quantitation errors [1].

Quantitative NMR Reference Standard Characterization Detector Response

Stringent Pharmacopoeial Acceptance Criterion Sets Impurity L Apart from Higher-Limit Impurities

The BP monograph sets the acceptance limit for Impurity L at a maximum of 0.15%, which is lower than the limit for Impurity C (0.5%) and Impurity A (0.2%), but identical to that of Impurity B and E. This places Impurity L in the more strictly controlled impurity tier, reflecting its regulatory significance and the requirement for highly sensitive analytical methods capable of quantifying it at trace levels [1].

Quality Control Regulatory Compliance API Specification

Explicit Inclusion in Pharmacopoeial Impurity Reference Mixture Enables Single-Injection System Suitability

Unlike many drug substance impurities that require individual standard preparation, Impurity L is explicitly formulated within the Remifentanil Impurity Mixture CRS, alongside impurities A, B, C, E, N, and O. This allows simultaneous identification and system suitability verification in a single chromatographic injection, which is not the case for impurities excluded from the mixture (e.g., D, G, H) [1].

System Suitability Reference Standards Method Validation

Resolved Spirocyclic Scaffold vs. Ring-Opened or Degradation Impurities Ensures Specificity for Synthesis Pathway Monitoring

Impurity L retains the intact 1,3,8-triazaspiro[4.5]dec-2-en-4-one spirocyclic scaffold, distinguishing it from hydrolytic degradation products such as Remifentanil Acid and ring-opened impurities that arise from ester hydrolysis or oxidative cleavage. This structural integrity makes Impurity L a specific marker for the synthetic process rather than a non-specific degradation indicator, providing diagnostic value for process control that degradation products cannot offer [1].

Process Chemistry Synthesis Pathway Monitoring Degradation Products

Key Application Scenarios for Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate in Regulated Environments


Pharmacopoeial Method Verification and System Suitability for ANDA/NDA Filings

In Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions for generic Remifentanil, use Impurity L as part of the EP-specified impurity mixture CRS to establish HPLC system suitability, including peak identification (RRT ≈ 0.2) and application of the mandated correction factor (1.5) for the related substances test per BP 2025/Ph. Eur. [1].

Process Development and Synthetic Route Scouting for Remifentanil Manufacture

Track Impurity L as a process-specific marker during reaction optimization, leveraging its intact spirocyclic core to distinguish between synthesis-related impurity formation and post-synthesis hydrolytic degradation (indicated by Remifentanil Acid) .

Stability-Indicating Method Validation and Forced Degradation Studies

Include Impurity L in forced degradation protocols as a resolution marker because its early retention time (RRT ≈ 0.2) challenges method specificity at the solvent front, ensuring the validated method can discriminate Impurity L from excipient peaks and degradation products in finished pharmaceutical testing [1].

Batch Release and QC Testing with Traceable Reference Standards

Employ a fully characterized Impurity L reference standard compliant with EP guidelines for routine batch release quantitation. The EP-defined acceptance criterion of ≤ 0.15% requires a reference material of certified purity to avoid false OOS results, particularly given the reporting threshold of 0.05% [1].

Quote Request

Request a Quote for Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.